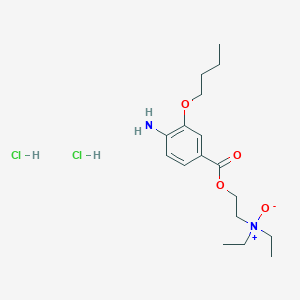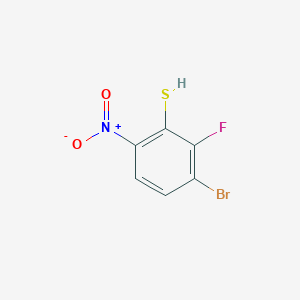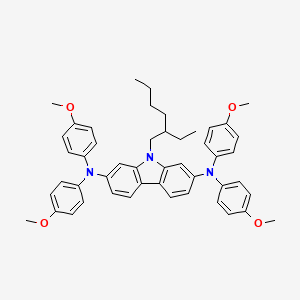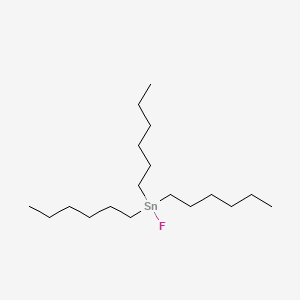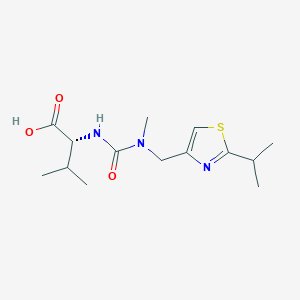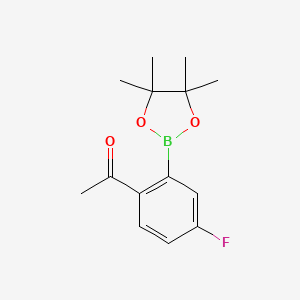![molecular formula C12H17NO B13432113 trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol: is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity. This particular compound features an amino group attached to the cyclobutane ring, with an ethylphenyl substituent on the amino group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to a more reduced form, such as an amine.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine .
科学研究应用
Chemistry: In chemistry, trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its unique structure may interact with biological targets in ways that other compounds cannot .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials .
作用机制
The mechanism by which trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecule. This can result in various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
- trans-2-[(2-Phenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol
- trans-2-[(2-Propylphenyl)amino]cyclobutan-1-ol
Uniqueness: What sets trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol apart from similar compounds is its specific ethylphenyl substituent. This substituent can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it unique in its applications and effects .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2-ethylanilino)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-9-5-3-4-6-10(9)13-11-7-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 |
InChI 键 |
JHUQVWDMVBKGEK-VXGBXAGGSA-N |
手性 SMILES |
CCC1=CC=CC=C1N[C@@H]2CC[C@H]2O |
规范 SMILES |
CCC1=CC=CC=C1NC2CCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



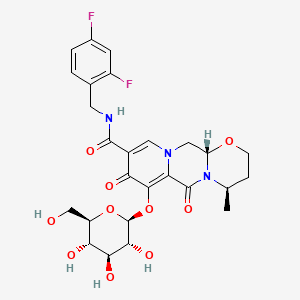
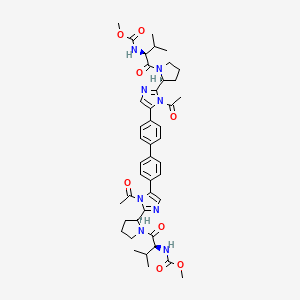

![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)
